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Compound of Interest

Compound Name: 1-Ethyl-2-iodo-3-methylbenzene

Cat. No.: B061388

Introduction: 1-Ethyl-2-iodo-3-methylbenzene (CAS No: 175277-95-9) is an aromatic organic
compound with the molecular formula CoHi1l.[1][2] As a halogenated aromatic hydrocarbon, its
precise structural elucidation is critical for its application in research and development,
particularly in synthetic organic chemistry. This technical guide provides a comprehensive
overview of the expected spectroscopic data (NMR, IR, MS) for 1-Ethyl-2-iodo-3-
methylbenzene, intended for researchers, scientists, and professionals in drug development.
The guide outlines detailed experimental protocols for data acquisition and presents the
spectral data in a structured format for clarity and ease of comparison.

Data Presentation

The following tables summarize the predicted and experimental spectroscopic data for 1-Ethyl-
2-iodo-3-methylbenzene. Note that where experimental data is not publicly available,
predicted values based on established principles of spectroscopy are provided.

Table 1: Predicted *"H NMR Spectroscopic Data

(Predicted for a solution in CDClIs with TMS as internal standard)
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Chemical Shift (5,

Integration Multiplicity Assignment
ppm)
~72-7.0 1H Triplet (t) Aromatic H (at C5)
Aromatic H (at C4,
~7.0-6.8 2H Doublet (d)
C6)
~28-26 2H Quartet (q) -CH:- (Ethyl group)
~24 3H Singlet (s) -CHs (Methyl group)
~1.2 3H Triplet () -CHs (Ethyl group)

Table 2: Predicted **C NMR Spectroscopic Data

(Predicted for a solution in CDCIs)

Chemical Shift (6, ppm)

Assignment

~ 145 - 140 Aromatic C (C1 - Ethyl)
~138-135 Aromatic C (C3 - Methyl)
~130-125 Aromatic C-H (C4, C5, C6)
~100-95 Aromatic C (C2 - lodo)
~30-25 -CH:- (Ethyl group)
~25-20 -CHs (Methyl group)
~15-10 -CHs (Ethyl group)

Table 3: Infrared (IR) Spectroscopic Data

(Based on experimental data for a neat sample on a Bruker Tensor 27 FT-IR).[1]
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2075 - 2850 Strong Aliphatic C-H Stretch (-CHs, -
CH2)

1600 - 1450 Medium-Strong Aromatic C=C Ring Stretch

1465 - 1450 Medium C-H Bend (Asymmetric, -CHs)

1385 - 1375 Medium C-H Bend (Symmetric, -CHs)

~ 800 - 600 Strong C-I Stretch

Table 4: Mass Spectrometry (MS) Data

(Based on predicted data for Electron lonization).[3]

m/z Relative Abundance Assignment

246 High [M]* (Molecular lon)
231 Medium [M - CHs]*

217 Medium [M - CzHs]*

119 High M-1]*

91 High [C7H7]* (Tropylium ion)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
represent standard procedures for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 15-25 mg of 1-Ethyl-2-iodo-3-methylbenzene for *H NMR, or 50-100
mg for 33C NMR.[4]
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o Transfer the sample to a clean, dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) to the
vial.[5][6]

o Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the
solvent to define the O ppm reference point.

o Ensure the sample is fully dissolved. Gentle vortexing may be applied.

¢ Filtration and Transfer:

o To remove any particulate matter which can degrade spectral quality, filter the solution
through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5
mm NMR tube.

o The final sample depth in the tube should be at least 4.5-5.0 cm.[5][7]

o Data Acquisition:

[¢]

Cap the NMR tube and wipe it clean before inserting it into the spinner turbine.
o Place the sample into the NMR spectrometer.

o The instrument's software is used to lock onto the deuterium signal of the solvent and to
shim the magnetic field to optimize its homogeneity.

o Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse
sequence, acquisition time). For 133C NMR, broadband proton decoupling is typically used
to simplify the spectrum to singlets for each carbon environment.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

This procedure describes two common methods for analyzing a neat (undiluted) liquid sample.

e A. Thin Film Method (Salt Plates):
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[e]

Ensure the polished salt plates (e.g., NaCl or KBr) are clean and dry.[9] Handle them by
the edges to avoid transferring moisture.

o Using a pipette, place one to two drops of 1-Ethyl-2-iodo-3-methylbenzene onto the
surface of one plate.[9]

o Carefully place the second plate on top, spreading the liquid into a thin, uniform film free of
air bubbles.[10]

o Place the "sandwich" of plates into the sample holder in the FT-IR spectrometer's sample
compartment.

o Acquire a background spectrum of the empty instrument first, then acquire the sample
spectrum.

o B. Attenuated Total Reflectance (ATR) Method:
o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[11]
o Acquire a background spectrum with the clean, empty ATR crystal.

o Place a single drop of 1-Ethyl-2-iodo-3-methylbenzene directly onto the center of the
ATR crystal.[11]

o If the instrument has a pressure arm, lower it to ensure good contact between the sample
and the crystal.

o Acquire the sample spectrum.

o After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a
soft wipe.[12]

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: The sample is typically introduced via a direct insertion probe or
through a gas chromatography (GC) system, which is ideal for volatile liquids.[13]

e lonization:
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o The sample is volatilized under high vacuum in the ion source chamber.[14]

o A beam of high-energy electrons, typically accelerated to 70 electron volts (70 eV), is
directed through the gaseous sample molecules.[15][16]

o The collision between an energetic electron and a molecule ejects a valence electron from
the molecule, creating a positively charged radical ion known as the molecular ion ([M]*).
[16]

o Fragmentation: Due to the high energy transferred during ionization, the molecular ion is
often unstable and undergoes extensive fragmentation, breaking into smaller, characteristic
charged fragments and neutral radicals. This fragmentation pattern is highly reproducible
and serves as a "fingerprint" for the molecule.[14][15]

e Analysis and Detection:

o The resulting ions (the molecular ion and all charged fragments) are accelerated by an
electric field into the mass analyzer.

o The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their
mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow of how data from different spectroscopic
techniques are integrated to confirm the structure of 1-Ethyl-2-iodo-3-methylbenzene.
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Structural Elucidation Workflow for 1-Ethyl-2-iodo-3-methylbenzene.

Conclusion

The collective application of tH NMR, 3C NMR, FT-IR, and Mass Spectrometry provides a
powerful and definitive toolkit for the structural verification of 1-Ethyl-2-iodo-3-methylbenzene.
1H and 13C NMR reveal the carbon-hydrogen framework, IR spectroscopy confirms the
presence of key functional groups, and mass spectrometry establishes the molecular weight
and characteristic fragmentation. Together, these techniques offer complementary data points
that, when integrated, provide an unambiguous confirmation of the molecule's identity and
structure, which is indispensable for its use in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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